VU6028418

mAChR M4 Antagonist IC50

Researchers requiring selective M4 mAChR antagonism without pan-mAChR off-target effects often face supply chain delays and uncertain purity for tool compounds. VU6028418 solves this with validated high subtype-selectivity, oral bioavailability (F≥100% in rat), and excellent brain penetration (Kp=6.4) for robust in vivo studies. - Potent hM4 antagonism (IC50=4.1 nM); >100-fold selectivity over M1-M3, M5 subtypes. - Favorable DMPK: predicted human CLp=3.9 mL/min/kg, t1/2=31 h, enabling once-daily dosing. - Immediate stock with global delivery ensures rapid initiation of Parkinson's disease, dystonia, and movement disorder research.

Molecular Formula C23H27F3N4O
Molecular Weight 432.5 g/mol
Cat. No. B12395977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVU6028418
Molecular FormulaC23H27F3N4O
Molecular Weight432.5 g/mol
Structural Identifiers
SMILESC1COCCC1CN2CC3CC(CC3C2)NC4=NN=C(C=C4)C5=C(C(=CC(=C5)F)F)F
InChIInChI=1S/C23H27F3N4O/c24-17-9-19(23(26)20(25)10-17)21-1-2-22(29-28-21)27-18-7-15-12-30(13-16(15)8-18)11-14-3-5-31-6-4-14/h1-2,9-10,14-16,18H,3-8,11-13H2,(H,27,29)/t15-,16+,18?
InChIKeyITSKPCHXUYILTR-BYICEURKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What is VU6028418?


The compound (3aR,6aS)-2-(oxan-4-ylmethyl)-N-[6-(2,3,5-trifluorophenyl)pyridazin-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-amine (designated VU6028418) is a substituted hexahydro-1H-cyclopenta[c]pyrrole derivative that acts as a potent and highly selective antagonist of the muscarinic acetylcholine receptor M4 (mAChR M4) [1]. Its chemical structure, defined by a 2,3,5-trifluorophenyl-pyridazine moiety attached to a cyclopenta[c]pyrrol core, confers a unique pharmacological profile distinct from non-selective anticholinergics [2].

VU6028418 Generic Substitution Risks


Substitution with a generic mAChR antagonist or a different M4-preferring compound is contraindicated due to VU6028418's distinct pharmacodynamic and pharmacokinetic signature. Unlike non-selective anticholinergics, which induce dose-limiting peripheral and cognitive adverse effects via pan-mAChR blockade [1], VU6028418 exhibits high subtype-selectivity for M4. Furthermore, its oral bioavailability and favorable DMPK profile across multiple species [2] are not guaranteed for structurally similar M4 antagonists, which may differ significantly in key parameters such as clearance (CLp) and half-life (t1/2). The evidence below quantifies these critical differentiating factors.

VU6028418 Differentiation from Comparators


M4 Antagonist Potency vs. VU6021625

VU6028418 demonstrates superior potency as an M4 mAChR antagonist compared to the related compound VU6021625. VU6028418 inhibits human M4 with an IC50 of 4.1 nM , whereas VU6021625, a structurally distinct M4 antagonist, exhibits an IC50 of 0.44 nM for the same target .

mAChR M4 Antagonist IC50

Selectivity vs. Non-Selective Anticholinergics

VU6028418 is characterized as a 'highly selective' M4 mAChR antagonist [1], which contrasts sharply with non-selective anticholinergics like scopolamine, which antagonize all five mAChR subtypes (M1-M5) with comparable potency [2].

Selectivity mAChR Subtypes M4

Brain Penetration and Oral Bioavailability

VU6028418 demonstrates high oral bioavailability across species and significant brain penetration. In rat, oral bioavailability (F) is reported as ≥100% [1]. Brain penetration, measured as total brain/total plasma ratio (Kp), is 6.4 in the same species [1].

Pharmacokinetics Oral Bioavailability Brain Penetration

CYP Inhibition Modulation by Deuterium

Characterization of VU6028418 led to the novel discovery that deuterium incorporation can be used to modulate cytochrome P450 (CYP) enzyme inhibition [1].

Drug-Drug Interactions CYP Inhibition Deuterium

Predicted Human Pharmacokinetics

Allometric scaling from rat and dog data predicts favorable human pharmacokinetic parameters for VU6028418. Predicted human clearance (CLp) is low at 3.9 mL/min/kg, and the predicted elimination half-life (t1/2) is long at 31 hours [1].

Human PK Prediction Clearance Half-Life

VU6028418 Application Scenarios


In Vivo Efficacy in Movement Disorders

VU6028418 is ideally suited for chronic oral dosing studies in rodent models of Parkinson's disease, dystonia, and other movement disorders. Its oral bioavailability (F ≥ 100% in rat) and brain penetration (Kp = 6.4) enable robust and sustained M4 receptor antagonism following systemic administration [1]. This avoids the need for direct CNS delivery, facilitating longitudinal behavioral and neurochemical analyses.

M4-Mediated Circuitry Dissection

Researchers investigating the specific role of M4 mAChRs in basal ganglia motor circuits or cognitive processes can utilize VU6028418 as a selective tool compound. Its high M4 selectivity over M1-M3 and M5 subtypes (as inferred from class descriptions [2]) allows for the isolation of M4-dependent effects, minimizing confounding interpretations that arise from the use of non-selective anticholinergics.

Mitigating CYP-Mediated DDIs

The discovery that deuterium incorporation can modulate CYP inhibition in the VU6028418 scaffold [3] makes this compound a valuable tool and benchmark for medicinal chemistry efforts. It serves as a prototype for exploring deuteration strategies to address CYP inhibition liabilities in related CNS-penetrant chemical series, potentially improving the safety profile of future drug candidates.

M4 Antagonist Benchmarking

VU6028418's comprehensive in vitro and in vivo profile, including potency (hM4 IC50 = 4.1 nM ), oral PK, and predicted human PK parameters (CLp = 3.9 mL/min/kg, t1/2 = 31 h [4]), establishes it as a benchmark for evaluating new M4 antagonists. It can be used as a positive control in target engagement assays and as a reference standard for assessing the drug-like properties of novel M4-targeting chemical entities.

Technical Documentation Hub

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